3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Monoamine Oxidase Inhibitors Synthesis : Research has shown that derivatives of pyrimido[4,5-c]pyridazine, a structural analogue to 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione, can be synthesized through one-pot, three-component reactions involving barbituric or thiobarbituric acid with arylglyoxals, indicating potential as monoamine oxidase inhibitors (Rimaz et al., 2010). Similarly, new heterocycles may act as potential MAO_B inhibitors, as demonstrated through regiospecific synthesis (Rimaz, Pourhossein, & Khalili, 2015).
Heterocyclic System Synthesis : The oxidative amination and Sonogashira cross-coupling reactions of pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione derivatives have been employed to synthesize new heterocyclic systems, showcasing the versatility of these compounds in organic synthesis (Goryunenko et al., 2004). This indicates their utility in creating novel compounds with potential biological activities.
Novel Heterocyclic Compounds : Research into the reactivity of similar compounds under different conditions has led to the formation of new heterocyclic compounds, highlighting their significance in the development of new materials and drugs. For example, nucleophilic substitution and ring transformation reactions have been used to synthesize novel pyrrolo[3,4-d]pyridazine-5,7-diones, which could have applications in material science and pharmacology (Hassnin, 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine 6,6-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-7-3-5-4-13(11,12)2-1-6(5)9-10-7/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEESSZFEXPEZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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